メタフルミゾン

説明

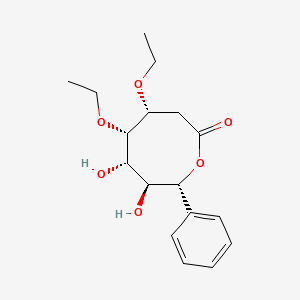

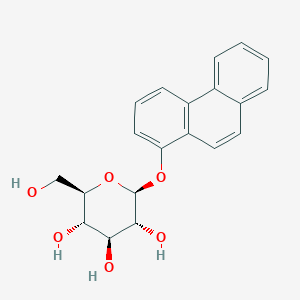

Introduction (Z)-Metaflumizone is a novel semicarbazone insecticide discovered by Nihon Nohyaku in the early 1990s. It belongs to a new class of semicarbazone insecticides and has been co-developed globally for various applications, including agricultural and consumer insecticide markets, in cooperation with companies like Fort Dodge Animal Health and BASF (Takagi et al., 2007).

Synthesis Analysis The synthesis of (Z)-Metaflumizone was initiated from a pyrazoline insecticide lead, demonstrating the compound's innovative chemical origin. This process highlighted the structural novelty and potential of semicarbazone derivatives as effective insecticides (Takagi et al., 2007).

Molecular Structure Analysis (Z)-Metaflumizone operates by the state-dependent blockage of sodium channels, a mode of action confirmed through various studies, including on native sodium channels in primary-cultured neurons and Para/TipE sodium channels expressed in Xenopus oocytes. This mechanism is characteristic of semicarbazone insecticides, distinguishing (Z)-Metaflumizone's structural and functional attributes (Salgado & Hayashi, 2007).

Chemical Reactions and Properties (Z)-Metaflumizone's effectiveness is attributed to its selective binding to the slow-inactivated state of sodium channels, a trait that underscores its chemical reactivity and interaction with biological systems. This specificity contributes to its high efficacy as an insecticide, with minimal mammalian toxicity (Salgado & Hayashi, 2007).

Physical Properties Analysis The physical properties of (Z)-Metaflumizone, including its stability and solubility, play a significant role in its application and effectiveness as an insecticide. While specific studies on these properties are not detailed in the available literature, they are crucial for formulating the compound for field use.

Chemical Properties Analysis As a novel sodium channel blocker insecticide, (Z)-Metaflumizone's chemical properties, such as its reactivity with biological targets and environmental stability, are foundational to its utility in pest control. Its mode of action, derived from its chemical structure, sets it apart from other insecticides and contributes to its specificity and safety profile (Salgado & Hayashi, 2007).

科学的研究の応用

鱗翅目害虫用殺虫剤

メタフルミゾンは、ナトリウムチャネルブロッカーとして機能する新規セミカルバゾン系殺虫剤です。 それは、経済的に重要なほとんどの鱗翅目害虫に対して優れた殺虫活性を示します . 例えば、それは、多くの作物の葉を食べる害虫である、スポドプテラ・エクシグア(ヒューブナー)(鱗翅目:ヤガ科)の抵抗性リスクを評価するために、実験室で使用されてきました .

抵抗性リスク評価

メタフルミゾンに対する害虫の抵抗性リスクを評価するための研究が行われています。 例えば、野外集団から収集されたスポドプテラ・エクシグアは、抵抗性進化のリスクを評価するために、メタフルミゾンによって順次チャレンジされました . これは、S. エクシグア の総合的な抵抗性管理に貢献しています。

交差抵抗性研究

メタフルミゾンは、殺虫剤間の交差抵抗性を理解するための研究で使用されてきました。 メタフルミゾンによる選抜は、インドキサカルブ、クロラントラニリプロール、スピノサド、メトミル、またはエンドスルファンに対する抵抗性を増加させませんでした。これは、交差抵抗性がないことを示唆しています . しかし、メタフルミゾンによるチャレンジは、エマメクチンベンゾエート、クロフルアズロン、およびテブフェノジドに対する抵抗性の後退を維持しました .

生化学的メカニズム

害虫におけるメタフルミゾン抵抗性の生化学的メカニズムを理解するための研究が行われています。 例えば、Plutella xylostellaに関する研究では、さまざまな阻害剤との相乗効果試験は、メタフルミゾンに対して明らかな影響を与えませんでした。これは、これらの解毒酵素がメタフルミゾン抵抗性に積極的に関与していない可能性を示唆しています .

抵抗性の安定性

実験室で選抜された抵抗性系統におけるメタフルミゾンに対する抵抗性の安定性が研究されています。 例えば、メタフルミゾンに曝露されていない状態で数世代後、Plutella xylostellaの系統におけるメタフルミゾン抵抗性は大幅に減少しました .

作物保護における使用

メタフルミゾンは、さまざまな作物における殺虫剤としての使用が評価されています。 例えば、それは、ジャガイモ、トマト、およびピーマンの保護に使用されてきました .

作用機序

Target of Action

Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .

Mode of Action

Metaflumizone acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by metaflumizone is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, metaflumizone disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .

Pharmacokinetics

The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .

Result of Action

The molecular and cellular effects of metaflumizone’s action result in the paralysis of the target insect . By blocking the sodium channels, metaflumizone prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .

Action Environment

Metaflumizone has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of metaflumizone .

特性

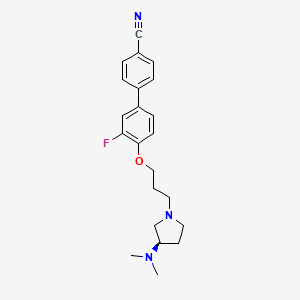

IUPAC Name |

1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-HWIUFGAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274051 | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139970-56-2, 139968-49-3 | |

| Record name | Metaflumizone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139970562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAFLUMIZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298TMI336S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

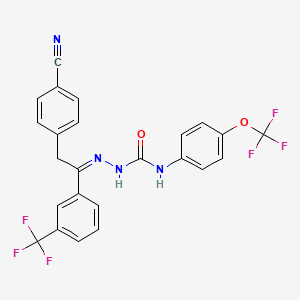

![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)

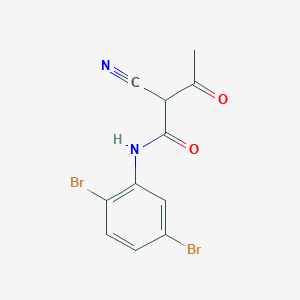

![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)

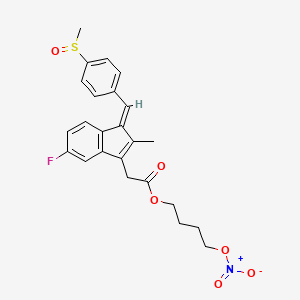

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)

![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B1241417.png)